molecular formula C6H12N4O2S B2581097 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006327-17-8

1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2581097
CAS No.: 1006327-17-8
M. Wt: 204.25
InChI Key: ATGFZQLPERVHLS-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C6H12N4O2S and a molecular weight of 204.25 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonohydrazide group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and as a potential lead compound for the development of enzyme inhibitors.

    Medicine: It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent, making it a candidate for further drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-3-10-5(2)6(4-8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFZQLPERVHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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